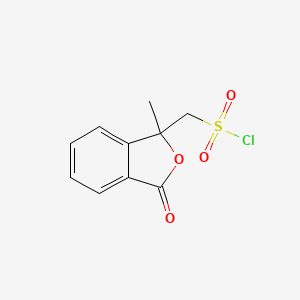

(1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride

Description

(1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride is a specialized sulfonyl chloride derivative featuring a benzofuran backbone substituted with a methyl group at position 1, an oxo group at position 3, and a methanesulfonyl chloride moiety. This compound is structurally distinct due to its fused aromatic system (benzofuran) and electron-withdrawing substituents, which influence its reactivity and applications. Sulfonyl chlorides are widely employed as electrophilic agents in organic synthesis, particularly for introducing sulfonate groups or acting as leaving groups in substitution reactions.

Properties

IUPAC Name |

(1-methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4S/c1-10(6-16(11,13)14)8-5-3-2-4-7(8)9(12)15-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBZSQQWDKPMFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=O)O1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride typically involves the reaction of 1-methyl-3-oxo-2-benzofuran with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

Chemistry: In chemistry, (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride is used as a reagent in various organic synthesis reactions. It is particularly useful in the preparation of sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals.

Biology and Medicine: In biological and medical research, this compound is used to study enzyme inhibition and protein modification.

Industry: In the industrial sector, (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride involves its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in enzyme inhibition studies and protein modification .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride can be contextualized by comparing it to structurally or functionally related sulfonyl chlorides. Below is a detailed analysis:

Table 1: Comparative Properties of Sulfonyl Chlorides

Key Findings

Reactivity Trends :

- Aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride) exhibit higher reactivity due to weaker electron-withdrawing effects compared to aryl-substituted analogs (e.g., benzenesulfonyl chloride) . The target compound’s benzofuran ring, with its conjugated π-system and electron-withdrawing oxo group, may moderate reactivity between these extremes.

- Hydrolysis rates correlate with substituent effects: Electron-deficient aromatic systems (e.g., benzofuran) could accelerate hydrolysis relative to purely aliphatic systems, but steric hindrance from the methyl group at position 1 might offset this .

Applications :

- Methanesulfonyl chloride is widely used for mesylation of alcohols and amines to improve leaving-group ability . The target compound’s benzofuran moiety could enable unique applications in synthesizing heterocyclic sulfonates or bioactive molecules, leveraging its aromatic framework for π-stacking interactions in drug design.

Safety and Stability :

- All sulfonyl chlorides react violently with water, alcohols, and amines, necessitating handling in anhydrous conditions . The target compound’s stability may exceed aliphatic analogs due to aromatic stabilization but remains highly reactive compared to tosyl or benzenesulfonyl chlorides.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride?

- Methodology : Synthesis typically involves functionalization of the benzofuran core followed by sulfonylation. Key steps include:

- Core Formation : Cyclization of substituted phenols with methyl groups under acidic or oxidative conditions to generate the 1-methyl-3-oxo-benzofuran scaffold.

- Sulfonyl Chloride Introduction : Reaction with methanesulfonyl chloride in anhydrous solvents (e.g., dichloromethane or THF) at 0–5°C to avoid side reactions. Use of non-nucleophilic bases (e.g., triethylamine) to neutralize HCl byproducts .

- Critical Conditions : Strict temperature control (<10°C) and moisture-free environments to prevent hydrolysis of the sulfonyl chloride group .

Q. How does the stability of this compound vary under different storage or experimental conditions?

- Stability Profile :

- Thermal Stability : Decomposes above 150°C; avoid prolonged heating during purification (e.g., rotary evaporation should use low temperatures).

- Hydrolytic Sensitivity : Reacts readily with water, forming sulfonic acid derivatives. Store under inert gas (N₂/Ar) in anhydrous solvents (e.g., THF) with molecular sieves .

- Light Sensitivity : Benzofuran derivatives are prone to photodegradation; store in amber vials .

Q. What are the most common reactions involving the sulfonyl chloride group in this compound?

- Reactivity : The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols. Examples:

- Amine Coupling : Forms sulfonamides at room temperature in dichloromethane with 1–2 equivalents of amine .

- Hydrolysis : Yields sulfonic acid in aqueous conditions (pH > 7). Controlled hydrolysis requires buffered solutions to avoid side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or MS) for derivatives of this compound?

- Analytical Strategies :

- NMR Discrepancies : Use 2D NMR (COSY, HSQC) to assign overlapping peaks. For example, the methyl group at position 1 in the benzofuran ring shows distinct NOE correlations with adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) can distinguish between isobaric species. For sulfonamide derivatives, monitor isotopic patterns (e.g., chlorine isotopes in byproducts) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

Q. What experimental designs are recommended to study the reactivity of this compound in complex reaction systems (e.g., multi-component reactions)?

- Design Principles :

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track sulfonyl chloride consumption. For example, monitor the disappearance of the S=O stretch (~1370 cm⁻¹) .

- Competition Experiments : Compare reactivity with different nucleophiles (e.g., primary vs. secondary amines) in equimolar mixtures. Analyze product ratios via HPLC .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for sulfonylation reactions, aiding in catalyst selection .

Q. How does the electronic nature of the benzofuran ring influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

- Electronic Effects :

- Electron-Withdrawing Groups : The 3-oxo group deactivates the benzofuran ring, reducing electrophilicity at position 2. This directs nucleophilic attacks to the sulfonyl chloride group .

- Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require electron-rich aryl partners; the benzofuran core may necessitate higher catalyst loadings (5–10 mol% Pd) .

- Cycloadditions : Diels-Alder reactions with electron-deficient dienophiles proceed sluggishly; consider Lewis acid catalysts (e.g., AlCl₃) to activate the diene .

Data Contradiction Analysis

Q. How to address conflicting reports on the hydrolytic stability of sulfonyl chloride derivatives?

- Resolution Framework :

- pH-Dependent Studies : Hydrolysis rates vary with pH. At pH 7–8, hydrolysis is minimal, but accelerates above pH 8. Validate buffer systems using kinetic assays .

- Impurity Analysis : Trace water in solvents (e.g., THF) can cause discrepancies. Use Karl Fischer titration to confirm solvent dryness (<50 ppm H₂O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.